3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group, and an isobutyl group attached to the isothiazolo[4,3-d]pyrimidine core
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-13(2)12-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-10-8-25(9-11-26)16-7-5-6-14(3)15(16)4/h5-7,13H,8-12H2,1-4H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXAGFJYIVGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction for Dihydropyrimidinethione Precursors
The thiazolo-pyrimidine core is constructed via a modified Biginelli reaction (Scheme 1). A mixture of pentan-2,4-dione , thiourea , and a substituted aldehyde undergoes cyclocondensation in the presence of an ionic liquid catalyst to yield 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives. For the target compound, the aldehyde component is selected to introduce the 6-(2-methylpropyl) group, though direct incorporation may require alternative strategies due to steric hindrance.
Reaction Conditions :
Cyclization with Ethyl Bromoacetate
The dihydropyrimidinethione intermediate undergoes cyclization with ethyl bromoacetate to form the thiazolo[4,3-d]pyrimidine-5,7-dione scaffold. This step involves a tandem condensation-cyclization mechanism (Scheme 2).
Optimized Protocol :
- Molar Ratio : 1:1 (dihydropyrimidinethione : ethyl bromoacetate).
- Solvent : Anhydrous acetone.
- Temperature : Reflux (56°C).
- Time : 4–6 hours (monitored by TLC).
- Yield : 75–80%.
Synthesis of 4-(2,3-Dimethylphenyl)piperazine
Piperazine Functionalization
The 4-(2,3-dimethylphenyl)piperazine moiety is prepared via Buchwald-Hartwig coupling between 2,3-dimethylbromobenzene and piperazine (Scheme 3).
Key Steps :
- Catalyst : Pd₂(dba)₃/Xantphos.
- Base : Cs₂CO₃.
- Solvent : Toluene.
- Temperature : 110°C.
- Yield : 65–75%.
Coupling of Piperazine to the Thiazolopyrimidinedione Core
Amide Bond Formation
The final step involves coupling the 4-(2,3-dimethylphenyl)piperazine to the thiazolopyrimidinedione core via a carbonyldiimidazole (CDI) -mediated reaction (Scheme 4).
Protocol :
- Activation : Treat the thiazolopyrimidinedione carboxylic acid (generated via hydrolysis of the ethyl ester) with CDI in THF.
- Coupling : Add 4-(2,3-dimethylphenyl)piperazine and stir at room temperature.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 50–60%.
Alternative Synthetic Approaches
Solid-Phase Synthesis
A traceless solid-phase method enables efficient diversification (Scheme 5):
- Resin : Wang resin functionalized with a thiazole amino ester.
- Urea Formation : React with isocyanates under microwave irradiation.
- Cyclization/Alkylation : One-pot process to form the thiazolopyrimidinedione and introduce the 6-(2-methylpropyl) group.
- Cleavage : TFA/CH₂Cl₂ (1:1).
- Yield : 70–80%.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione exhibit significant pharmacological activity. Studies have shown that these types of compounds can act as:
- Serotonin Reuptake Inhibitors : This property is crucial for treating depression and anxiety disorders. The piperazine component enhances the binding affinity to serotonin receptors .
- Antitumor Agents : The thiazolo-pyrimidine structure has been linked to anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies that focus on the construction of the thiazolo-pyrimidine core and the attachment of the piperazine ring. One notable synthetic route involves:
- Condensation Reactions : Using appropriate carbonyl precursors with piperazine derivatives under controlled conditions to yield the desired compound .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Carbonyl Condensation | Piperazine derivatives | Controlled temperature |
| 2 | Cyclization | Thiazole precursors | Acidic or basic catalyst |
| 3 | Purification | Crystallization or chromatography | Standard laboratory techniques |
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested for their antidepressant effects in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups .
Case Study 2: Anticancer Properties
Research conducted at an oncology research center demonstrated that compounds with similar structures inhibited tumor growth in xenograft models. The mechanism was attributed to the modulation of signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves inhibition of CDK2/cyclin A2. This inhibition leads to disruption of the cell cycle, particularly at the G1/S transition, resulting in cell cycle arrest and apoptosis . The compound interacts with the ATP-binding site of CDK2, preventing phosphorylation of downstream targets essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as CDK2 inhibitors.
Piperazine Derivatives: Compounds with piperazine rings substituted with various functional groups exhibit diverse biological activities.
Uniqueness
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Biological Activity
The compound 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H28N4O2S
- Molecular Weight : 380.5 g/mol
- CAS Number : 2034597-18-5
Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets. The thiazolo-pyrimidine framework is known for its ability to interact with enzymes and receptors involved in critical cellular processes.
Key Mechanisms:
- Inhibition of Kinases : Compounds in this class have been explored for their ability to inhibit kinases such as Polo-like kinase 1 (Plk1), which is implicated in cancer cell proliferation. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that derivatives of thiazolo-pyrimidine compounds exhibit antioxidant properties that can mitigate oxidative stress in cells .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity and Therapeutic Potential
The compound has shown promise in various preclinical studies:
Anticancer Activity
- Cell Line Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
- Neurodegenerative Models : Research indicates potential neuroprotective effects in models of neurodegeneration, suggesting that the compound may help preserve neuronal integrity under stress conditions .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Plk1 Inhibition :
- Antioxidant Evaluation :
- Inflammation Model :
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Reaction Condition Optimization
| Step | Temperature Range | Catalyst/Solvent | Yield Range | Key Reference |
|---|---|---|---|---|
| 1 | 78–110°C | Ethanol/AcOH | 60–85% | |
| 2 | 0–25°C (POCl₃) | DMF | 70–90% | |
| 3 | 120–150°C | Pd/C, DCM | 50–75% |
Critical Factors:
- Temperature: Higher temperatures (>150°C) in Step 3 risk decomposition of the piperazine moiety .
- Catalyst: Palladium on carbon improves coupling efficiency but requires strict anhydrous conditions .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR resolves substituent positions (e.g., piperazine carbonyl at ~165 ppm, thiazole protons at 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ ≈ 500–550 m/z) and fragmentation patterns .
- X-ray Crystallography: Used sparingly due to crystalization challenges but provides definitive stereochemical data .
Example NMR Data (from analogous compounds):
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Piperazine-CH₂ | 3.2–3.8 | Multiplet | |
| Thiazole C-H | 6.7–7.1 | Singlet | |
| Aromatic (Dimethylphenyl) | 6.9–7.3 | Doublet |
Advanced: How can contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) be resolved?
Methodological Answer:
Contradictions often arise from assay variability or differential target engagement. Strategies include:
- Orthogonal Assays: Compare results across cell-based (e.g., MTT assays) and enzyme-targeted (e.g., kinase inhibition) platforms .
- Dose-Response Profiling: Establish EC₅₀ values under standardized conditions (e.g., 72-hour incubation for cytotoxicity) .
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., 14-α-demethylase in antifungal studies) .
Q. Table 2: Biological Activity Comparison
| Study | Activity Type | Target/Model | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| A | Anticancer (HeLa) | Caspase-3 activation | 12.3 | |
| B | Antifungal | 14-α-Demethylase | 8.7 | |
| C | Anti-inflammatory | COX-2 inhibition | >50 |
Advanced: What computational methods predict the compound’s biological targets or metabolic pathways?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with enzymes (e.g., 3LD6 PDB structure for fungal targets) .
- QSAR Modeling: Correlate substituent modifications (e.g., piperazine methylation) with activity trends using Gaussian or COSMO-RS .
- ADMET Prediction: SwissADME or pkCSM predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Example Docking Result:
| Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| 3LD6 | -9.2 | H-bond: Thr318 | |
| COX-2 (5KIR) | -7.8 | Hydrophobic: Val523 |
Basic: How do solvent and catalyst choices impact synthetic purity?
Methodological Answer:
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance cyclization but may increase side-product formation .
- Catalyst Screening: Pd/C vs. Pd(OAc)₂ affects coupling efficiency; Pd/C reduces metal contamination in final products .
- Purification: Gradient silica chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes unreacted precursors .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Replace thiazolo with triazolo rings to enhance metabolic stability .
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost target affinity .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using MOE or Schrödinger .
Q. Table 3: SAR Trends (Hypothetical Data)
| Derivative | Modification | Activity (EC₅₀, µM) |
|---|---|---|
| 1 | -OCH₃ (Piperazine) | 15.4 |
| 2 | -CF₃ (Phenyl) | 6.2 |
| 3 | Thiazolo → Triazolo | 9.8 |
Basic: What are common impurities during synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts: Unreacted ethyl carbamate intermediates (detected via TLC, Rf ≈ 0.4) .
- Mitigation: Prolonged stirring at reflux or scavenger resins (e.g., QuadraPure™) .
- Analytical QC: HPLC-DAD (C18 column, 254 nm) monitors purity (>95% required for biological testing) .
Advanced: What role do the piperazine and thiazolo rings play in target binding?
Methodological Answer:
- Piperazine: Serves as a flexible spacer, enabling hydrogen bonding with catalytic residues (e.g., Asp108 in kinase targets) .
- Thiazolo Ring: Participates in π-π stacking with aromatic amino acids (e.g., Phe330 in 3LD6) .
- Synergistic Effects: The carbonyl linker between rings enhances conformational rigidity, improving target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
